molecular formula C17H28O2Si B11837505 Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 313279-15-1

Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-

Cat. No.: B11837505
CAS No.: 313279-15-1
M. Wt: 292.5 g/mol
InChI Key: XLQZQSKKECIORD-UHFFFAOYSA-N
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Description

4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C17H28O2Si. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a triisopropylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxymethyl group with a triisopropylsilyl group. One common method involves the reaction of 4-hydroxybenzaldehyde with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydrochloric acid in methanol.

Major Products Formed

    Oxidation: 4-(((Triisopropylsilyl)oxy)methyl)benzoic acid.

    Reduction: 4-(((Triisopropylsilyl)oxy)methyl)benzyl alcohol.

    Substitution: 4-hydroxymethylbenzaldehyde.

Scientific Research Applications

4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxymethyl site until it is selectively removed under specific conditions .

Comparison with Similar Compounds

4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

    4-Hydroxybenzaldehyde: Lacks the triisopropylsilyl protection, making it more reactive.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, leading to different reactivity and applications.

    4-Formylphenylboronic Acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

The uniqueness of 4-(((Triisopropylsilyl)oxy)methyl)benzaldehyde lies in its triisopropylsilyl-protected hydroxymethyl group, which provides stability and selectivity in various synthetic applications .

Properties

CAS No.

313279-15-1

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

4-[tri(propan-2-yl)silyloxymethyl]benzaldehyde

InChI

InChI=1S/C17H28O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-11,13-15H,12H2,1-6H3

InChI Key

XLQZQSKKECIORD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)C=O

Origin of Product

United States

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